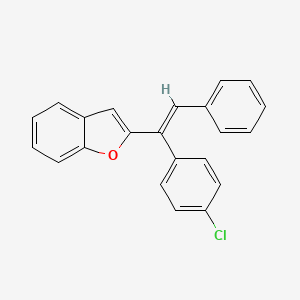
Benzofuran, 2-(1-(4-chlorophenyl)-2-phenylethenyl)-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran, 2-(1-(4-chlorophenyl)-2-phenylethenyl)-, (E)- is a synthetic organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological and pharmacological activities, making them valuable in medicinal chemistry and drug discovery . The unique structural features of benzofuran and its derivatives contribute to their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran, 2-(1-(4-chlorophenyl)-2-phenylethenyl)-, (E)- typically involves the cyclization of substituted phenols with bromoalkynes, followed by intramolecular cyclization to form the benzofuran ring . This process can be catalyzed by palladium, which facilitates the direct C-H bond functionalization . Another method involves the use of substituted biphenyls, which undergo cyclization to form the benzofuran core .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs large-scale synthetic routes that optimize yield and purity. These methods may include the use of continuous flow reactors and advanced catalytic systems to ensure efficient and cost-effective production . The choice of synthetic route and reaction conditions depends on the desired properties of the final product and the specific application.
Chemical Reactions Analysis
Types of Reactions
Benzofuran, 2-(1-(4-chlorophenyl)-2-phenylethenyl)-, (E)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which exhibit enhanced biological and pharmacological activities . These derivatives are valuable in drug discovery and development due to their potential therapeutic applications .
Scientific Research Applications
Benzofuran, 2-(1-(4-chlorophenyl)-2-phenylethenyl)-, (E)- has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of benzofuran, 2-(1-(4-chlorophenyl)-2-phenylethenyl)-, (E)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as topoisomerase I and farnesyl transferase, which are involved in DNA replication and cell signaling . Additionally, benzofuran derivatives can modulate receptor activity, such as histamine H3 receptors, contributing to their therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzofuran, 2-(1-(4-chlorophenyl)-2-phenylethenyl)-, (E)- include:
Psoralen: Used in the treatment of skin diseases like psoriasis and vitiligo.
8-Methoxypsoralen: Employed in photochemotherapy for skin disorders.
Angelicin: Exhibits anti-inflammatory and anticancer properties.
Uniqueness
The uniqueness of benzofuran, 2-(1-(4-chlorophenyl)-2-phenylethenyl)-, (E)- lies in its specific structural features, which contribute to its diverse biological activities and potential therapeutic applications . The presence of the 4-chlorophenyl and phenylethenyl groups enhances its pharmacological properties, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
89998-99-2 |
|---|---|
Molecular Formula |
C22H15ClO |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
2-[(E)-1-(4-chlorophenyl)-2-phenylethenyl]-1-benzofuran |
InChI |
InChI=1S/C22H15ClO/c23-19-12-10-17(11-13-19)20(14-16-6-2-1-3-7-16)22-15-18-8-4-5-9-21(18)24-22/h1-15H/b20-14+ |
InChI Key |
MSYDWFFPJMVIKK-XSFVSMFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=C(C=C2)Cl)/C3=CC4=CC=CC=C4O3 |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=C(C=C2)Cl)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















